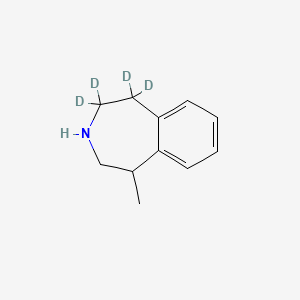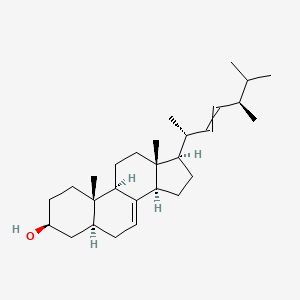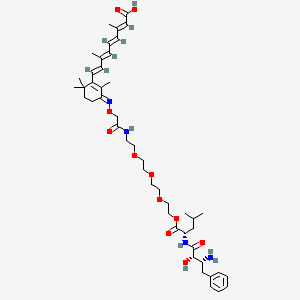
PROTAC CRABP-II Degrader-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC CRABP-II Degrader-3 is a potent degrader of cellular retinoic acid binding protein (CRABP-II) based on the inhibitor of apoptosis protein (IAP) ligand . This compound is part of the proteolysis targeting chimera (PROTAC) technology, which is an innovative approach to targeted protein degradation. This compound is used primarily in scientific research for its ability to selectively degrade CRABP-II, a protein involved in the regulation of retinoic acid, which plays a crucial role in cell differentiation and proliferation .
Vorbereitungsmethoden
The synthesis of PROTAC CRABP-II Degrader-3 involves the conjugation of a ligand for CRABP-II with an IAP ligand through a linker. The synthetic route typically includes the following steps:
Synthesis of the CRABP-II ligand: This involves the preparation of a molecule that can specifically bind to CRABP-II.
Synthesis of the IAP ligand: This involves the preparation of a molecule that can bind to the IAP.
Conjugation: The CRABP-II ligand and the IAP ligand are linked together using a chemical linker to form the final PROTAC molecule.
Analyse Chemischer Reaktionen
PROTAC CRABP-II Degrader-3 undergoes several types of chemical reactions, including:
Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.
Oxidation and reduction reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Conjugation reactions: These reactions involve the formation of a bond between two molecules.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can produce a variety of substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
PROTAC CRABP-II Degrader-3 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation.
Biology: It is used to investigate the role of CRABP-II in cellular processes and to study the effects of its degradation on cell differentiation and proliferation.
Medicine: It is used in the development of new therapeutic strategies for diseases related to retinoic acid signaling, such as certain types of cancer.
Industry: It is used in the development of new drugs and in the study of protein degradation pathways.
Wirkmechanismus
The mechanism of action of PROTAC CRABP-II Degrader-3 involves the formation of a ternary complex between the target protein (CRABP-II), the PROTAC molecule, and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of CRABP-II, marking it for degradation by the proteasome. The degradation of CRABP-II leads to a decrease in its cellular levels, thereby modulating the biological pathways in which it is involved .
Vergleich Mit ähnlichen Verbindungen
PROTAC CRABP-II Degrader-3 is unique in its ability to selectively degrade CRABP-II. Similar compounds include other PROTACs that target different proteins, such as:
PROTAC ARV-110: Targets androgen receptor for degradation.
PROTAC ARV-471: Targets estrogen receptor for degradation.
PROTAC BET degrader: Targets bromodomain and extra-terminal (BET) proteins for degradation.
These compounds share a similar mechanism of action but differ in their target proteins and applications.
Eigenschaften
Molekularformel |
C46H68N4O11 |
|---|---|
Molekulargewicht |
853.1 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C46H68N4O11/c1-32(2)28-40(49-44(55)43(54)38(47)30-36-14-9-8-10-15-36)45(56)60-27-26-59-25-24-58-23-22-57-21-20-48-41(51)31-61-50-39-18-19-46(6,7)37(35(39)5)17-16-33(3)12-11-13-34(4)29-42(52)53/h8-17,29,32,38,40,43,54H,18-28,30-31,47H2,1-7H3,(H,48,51)(H,49,55)(H,52,53)/b13-11+,17-16+,33-12+,34-29+,50-39+/t38-,40+,43+/m1/s1 |
InChI-Schlüssel |
RZIQIEBBFSSCIQ-KMRDRQGYSA-N |
Isomerische SMILES |
CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


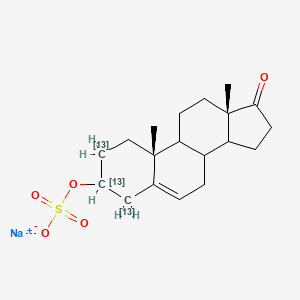
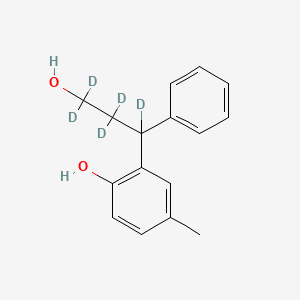

oxane-2-carboxylic acid](/img/structure/B12425644.png)
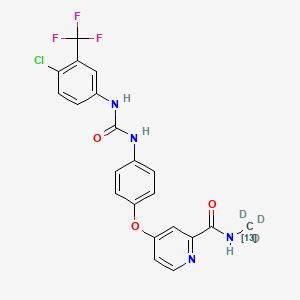
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)


![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
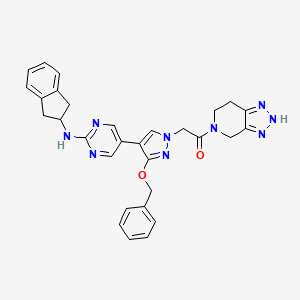
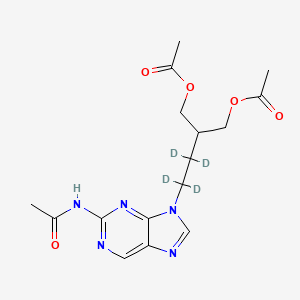
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
